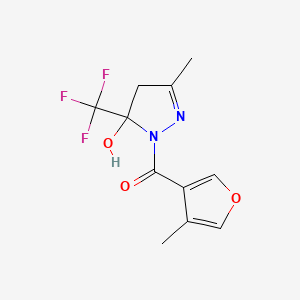![molecular formula C19H23N3O B3910800 N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3910800.png)
N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine
Vue d'ensemble
Description
N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine, also known as FPBA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. FPBA is a piperazine derivative that has been synthesized through a multi-step process involving the condensation of 2-furylaldehyde with 4-methylbenzylamine, followed by the reaction with propenal and piperazine.
Mécanisme D'action
The mechanism of action of N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it has been suggested that it may act through the inhibition of various enzymes and receptors in the body. N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects
N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to lower blood pressure in hypertensive rats, reduce inflammation in animal models of arthritis, and alleviate pain in animal models of neuropathic pain. N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine in lab experiments include its wide range of pharmacological activities, its high purity, and its relatively low toxicity. However, the limitations of using N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise to synthesize and analyze the compound.
Orientations Futures
There are many future directions for the study of N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another potential direction is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine and to optimize its synthesis and purification methods.
Applications De Recherche Scientifique
N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities including antihypertensive, anti-inflammatory, and analgesic effects. N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
(E,Z)-3-(furan-2-yl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-17-6-8-18(9-7-17)16-21-11-13-22(14-12-21)20-10-2-4-19-5-3-15-23-19/h2-10,15H,11-14,16H2,1H3/b4-2-,20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIZNBGVGBCMFQ-XGGNUDQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C=C\C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,2Z)-3-(Furan-2-YL)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}prop-2-EN-1-imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B3910720.png)

![1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3910729.png)
![N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide](/img/structure/B3910730.png)
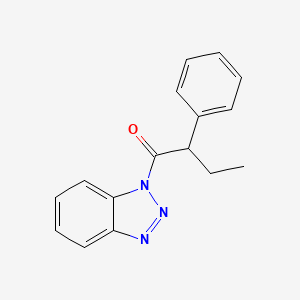
![2-({[2-(methylamino)-5-nitrophenyl]amino}methylene)-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3910763.png)

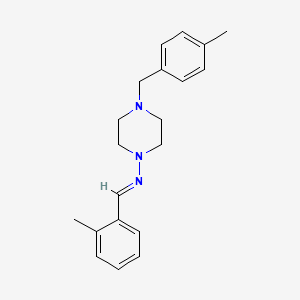
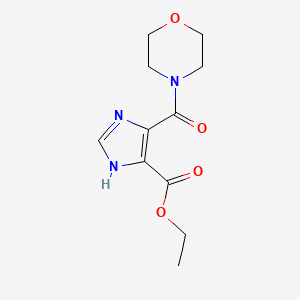
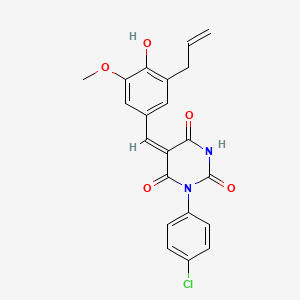
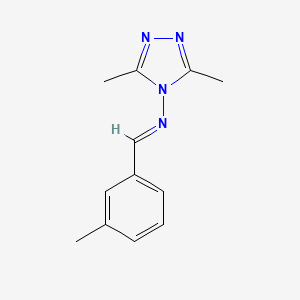
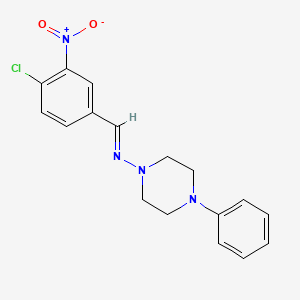
![2-[(4-benzyl-1-piperazinyl)carbonyl]-3-chloro-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3910791.png)
